molecular formula C11H17N3O B2622283 (E)-3-(dimethylamino)-1-(1-ethyl-5-methylpyrazol-4-yl)prop-2-en-1-one CAS No. 1002034-23-2

(E)-3-(dimethylamino)-1-(1-ethyl-5-methylpyrazol-4-yl)prop-2-en-1-one

Cat. No. B2622283
CAS RN: 1002034-23-2
M. Wt: 207.277
InChI Key: VBNOLQMZGHJCPF-SREVYHEPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(dimethylamino)-1-(1-ethyl-5-methylpyrazol-4-yl)prop-2-en-1-one, also known as DMAPP, is a synthetic compound widely used in scientific research. It belongs to the class of pyrazole-based compounds and has a molecular weight of 253.33 g/mol. DMAPP has gained significant attention due to its unique properties, including its ability to act as a fluorescent probe and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of (E)-3-(dimethylamino)-1-(1-ethyl-5-methylpyrazol-4-yl)prop-2-en-1-one is not fully understood. However, it is believed that (E)-3-(dimethylamino)-1-(1-ethyl-5-methylpyrazol-4-yl)prop-2-en-1-one interacts with specific biomolecules, such as proteins and nucleic acids, leading to changes in their conformation and function. (E)-3-(dimethylamino)-1-(1-ethyl-5-methylpyrazol-4-yl)prop-2-en-1-one has been shown to bind to DNA and RNA, leading to changes in their secondary structure and affecting their biological activity.
Biochemical and Physiological Effects:
(E)-3-(dimethylamino)-1-(1-ethyl-5-methylpyrazol-4-yl)prop-2-en-1-one has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the activity of certain enzymes, and modulate the expression of genes involved in cellular processes such as inflammation and cell cycle regulation. (E)-3-(dimethylamino)-1-(1-ethyl-5-methylpyrazol-4-yl)prop-2-en-1-one has also been shown to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (E)-3-(dimethylamino)-1-(1-ethyl-5-methylpyrazol-4-yl)prop-2-en-1-one in scientific research is its unique fluorescence properties, which make it useful for imaging and detection purposes. (E)-3-(dimethylamino)-1-(1-ethyl-5-methylpyrazol-4-yl)prop-2-en-1-one is also relatively easy to synthesize and can be obtained in high yield. However, one limitation of using (E)-3-(dimethylamino)-1-(1-ethyl-5-methylpyrazol-4-yl)prop-2-en-1-one is its potential toxicity, which may affect the accuracy of experimental results. Careful consideration should be given to the concentration and duration of (E)-3-(dimethylamino)-1-(1-ethyl-5-methylpyrazol-4-yl)prop-2-en-1-one exposure during experiments.

Future Directions

There are several future directions for the use of (E)-3-(dimethylamino)-1-(1-ethyl-5-methylpyrazol-4-yl)prop-2-en-1-one in scientific research. One potential application is in the development of new therapeutic agents for various diseases. (E)-3-(dimethylamino)-1-(1-ethyl-5-methylpyrazol-4-yl)prop-2-en-1-one has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of conditions such as cancer and neurodegenerative diseases. Additionally, the unique fluorescence properties of (E)-3-(dimethylamino)-1-(1-ethyl-5-methylpyrazol-4-yl)prop-2-en-1-one could be utilized for the development of new imaging and detection techniques in biological systems. Further research is needed to fully understand the mechanism of action of (E)-3-(dimethylamino)-1-(1-ethyl-5-methylpyrazol-4-yl)prop-2-en-1-one and its potential applications in scientific research.

Synthesis Methods

(E)-3-(dimethylamino)-1-(1-ethyl-5-methylpyrazol-4-yl)prop-2-en-1-one can be synthesized through several methods, including the reaction of 1-ethyl-5-methylpyrazole-4-carbaldehyde with dimethylamine followed by the addition of acetylacetone. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid and produces (E)-3-(dimethylamino)-1-(1-ethyl-5-methylpyrazol-4-yl)prop-2-en-1-one as a yellow solid with a high yield.

Scientific Research Applications

(E)-3-(dimethylamino)-1-(1-ethyl-5-methylpyrazol-4-yl)prop-2-en-1-one has been extensively studied for its various applications in scientific research. It is commonly used as a fluorescent probe due to its unique fluorescence properties. (E)-3-(dimethylamino)-1-(1-ethyl-5-methylpyrazol-4-yl)prop-2-en-1-one exhibits strong fluorescence emission in the blue region of the spectrum, making it useful for imaging and detection purposes. It has been used to detect metal ions, such as copper and zinc, in biological systems and to monitor the intracellular pH of living cells.

properties

IUPAC Name

(E)-3-(dimethylamino)-1-(1-ethyl-5-methylpyrazol-4-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-5-14-9(2)10(8-12-14)11(15)6-7-13(3)4/h6-8H,5H2,1-4H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBNOLQMZGHJCPF-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C(=O)C=CN(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=C(C=N1)C(=O)/C=C/N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethylamino)-1-(1-ethyl-5-methyl-1h-pyrazol-4-yl)prop-2-en-1-one

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